molecular formula C11H10N2O B1317289 2-Oxo-1-phenylpyrrolidine-3-carbonitrile CAS No. 930298-96-7

2-Oxo-1-phenylpyrrolidine-3-carbonitrile

Cat. No. B1317289
M. Wt: 186.21 g/mol
InChI Key: FOIBIWQFUUPGIP-UHFFFAOYSA-N
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Description

2-Oxo-1-phenylpyrrolidine-3-carbonitrile is a chemical compound with the molecular formula C11H10N2O. It is used for research purposes .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 2-Oxo-1-phenylpyrrolidine-3-carbonitrile, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 2-Oxo-1-phenylpyrrolidine-3-carbonitrile consists of a five-membered pyrrolidine ring attached to a phenyl group and a carbonitrile group. The molecular weight of the compound is 186.21 g/mol.


Chemical Reactions Analysis

Pyrrolidine derivatives, including 2-Oxo-1-phenylpyrrolidine-3-carbonitrile, are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The pyrrolidine ring can be functionalized to generate structural diversity .


Physical And Chemical Properties Analysis

2-Oxo-1-phenylpyrrolidine-3-carbonitrile is a compound with a molecular weight of 186.21 g/mol. More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available sources.

Scientific Research Applications

Stereochemistry and Pharmacological Profile Improvement

Stereochemistry plays a critical role in enhancing the pharmacological profile of compounds based on the pyrrolidin-2-one pharmacophore, like phenylpiracetam and its derivatives. These compounds have shown efficacy in facilitating memory processes and mitigating cognitive impairments associated with various neurological conditions. Research has highlighted the importance of enantiomeric purity in these compounds, revealing a direct relationship between the configuration of stereocenters and their biological properties. The synthesis and pharmacological testing of these enantiomers have demonstrated their advantages, emphasizing the need for drug substance purification to isolate the most effective stereoisomer (G. Veinberg et al., 2015).

Synthetic Strategies and Pharmacology

The scaffold of 2-oxo-3-cyanopyridine, similar to 2-Oxo-1-phenylpyrrolidine-3-carbonitrile, has garnered interest for its diverse biological activities, including anticancer, antibacterial, and antifungal properties. This review focuses on recent developments in synthesizing 2-oxo-3-cyanopyridine derivatives and their pharmacological applications. It emphasizes the scaffold's high reactivity, making it a valuable intermediate in various organic synthesis processes (P. Ghosh et al., 2015).

Aminoxyl Radicals Toxicity Evaluation

Aminoxyl radicals, including derivatives and analogs related to 2-Oxo-1-phenylpyrrolidine-3-carbonitrile, have been evaluated for their toxicity. The review concludes these radicals generally possess low toxicity and are not mutagenic, supporting their safety in pharmacological applications (G. Sosnovsky, 1992).

Environmental Applications: Sorption and Catalysis

Research into the environmental applications of related structures has explored their use in sorbing divalent metal ions from aqueous solutions and as catalysts in CO2 conversion processes. These studies indicate the potential of such compounds in environmental protection and green chemical synthesis (G. Rao et al., 2007; Ruina Zhang et al., 2023).

Future Directions

Pyrrolidine derivatives, including 2-Oxo-1-phenylpyrrolidine-3-carbonitrile, continue to be of interest in drug discovery due to their versatile scaffold for novel biologically active compounds . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

properties

IUPAC Name

2-oxo-1-phenylpyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-8-9-6-7-13(11(9)14)10-4-2-1-3-5-10/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIBIWQFUUPGIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50582962
Record name 2-Oxo-1-phenylpyrrolidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-1-phenylpyrrolidine-3-carbonitrile

CAS RN

930298-96-7
Record name 2-Oxo-1-phenylpyrrolidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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